1-(2-Bromobenzyl)-3-methyl-1H-pyrazol-5-amine
Description
Properties
IUPAC Name |
2-[(2-bromophenyl)methyl]-5-methylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3/c1-8-6-11(13)15(14-8)7-9-4-2-3-5-10(9)12/h2-6H,7,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUDAYUXPHTYIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)CC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(2-Bromobenzyl)-3-methyl-1H-pyrazol-5-amine CAS 1247704-54-6
An In-Depth Technical Guide on the Synthesis, Characterization, and Potential Applications of 1-(2-Bromobenzyl)-3-methyl-1H-pyrazol-5-amine (CAS 1247704-54-6)
Disclaimer: The following technical guide is a prospective analysis of 1-(2-Bromobenzyl)-3-methyl-1H-pyrazol-5-amine. As of the date of this document, specific peer-reviewed literature and experimental data for this exact compound (CAS 1247704-54-6) are not extensively available. Therefore, this guide has been constructed based on established principles of pyrazole chemistry, drawing analogies from structurally similar and well-characterized compounds. The proposed synthetic routes, properties, and applications are theoretical and intended to serve as a foundation for future research and development.
Introduction: The Prominence of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and materials science.[1][2][3] Its unique structural and electronic properties allow for diverse functionalization, leading to a vast array of derivatives with a wide spectrum of biological activities.[4][5] Pyrazole-containing compounds have been successfully developed as anti-inflammatory, anticancer, antibacterial, and antiviral agents, among others.[4][6][7] The versatility of the pyrazole core makes it a "privileged scaffold" in drug discovery, consistently providing a robust framework for the design of novel therapeutic agents.[3] This guide focuses on the specific, albeit lesser-known, derivative, 1-(2-Bromobenzyl)-3-methyl-1H-pyrazol-5-amine, exploring its potential synthesis, properties, and applications.
Proposed Synthesis of 1-(2-Bromobenzyl)-3-methyl-1H-pyrazol-5-amine
The synthesis of 1,3,5-trisubstituted pyrazoles can be achieved through several well-established synthetic strategies.[1] A plausible and efficient route to the target compound involves a multi-step synthesis commencing from readily available starting materials.
Synthetic Workflow Diagram
Caption: Proposed synthetic pathway for 1-(2-Bromobenzyl)-3-methyl-1H-pyrazol-5-amine.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 3-Methyl-1H-pyrazol-5(4H)-one
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl acetoacetate (1.0 eq) and ethanol.
-
Slowly add hydrazine hydrate (1.0 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting solid, 3-methyl-1H-pyrazol-5(4H)-one, can be purified by recrystallization from ethanol.
Step 2: Synthesis of 5-Chloro-3-methyl-1H-pyrazole
-
In a well-ventilated fume hood, carefully add phosphorus oxychloride (POCl3) (3.0 eq) to 3-methyl-1H-pyrazol-5(4H)-one (1.0 eq) in a round-bottom flask.
-
Heat the mixture at 100-110 °C for 2-3 hours.
-
Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 5-chloro-3-methyl-1H-pyrazole.
Step 3: Synthesis of 1-(2-Bromobenzyl)-5-chloro-3-methyl-1H-pyrazole
-
To a solution of 5-chloro-3-methyl-1H-pyrazole (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate (K2CO3) (1.5 eq).
-
Add 2-bromobenzyl bromide (1.1 eq) to the mixture.
-
Stir the reaction at room temperature for 12-18 hours.[8]
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Step 4: Synthesis of 1-(2-Bromobenzyl)-3-methyl-1H-pyrazol-5-amine
-
In a sealed pressure vessel, combine 1-(2-Bromobenzyl)-5-chloro-3-methyl-1H-pyrazole (1.0 eq) with an excess of aqueous ammonia.
-
Heat the mixture to 120-150 °C for 24-48 hours.
-
Cool the vessel to room temperature and carefully release the pressure.
-
Extract the product with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure.
-
The final product, 1-(2-Bromobenzyl)-3-methyl-1H-pyrazol-5-amine, can be purified by column chromatography or recrystallization.
Physicochemical Properties (Predicted)
| Property | Predicted Value/Range | Rationale |
| Molecular Formula | C11H12BrN3 | Based on structure |
| Molecular Weight | 266.14 g/mol | Based on structure |
| Appearance | Off-white to pale yellow solid | Typical for similar pyrazole derivatives |
| Melting Point | 80-120 °C | By analogy to similar substituted pyrazoles[9] |
| Solubility | Soluble in organic solvents (DMSO, DMF, Methanol), sparingly soluble in water | Presence of aromatic rings and polar amine group |
| pKa | 3-5 (amine) | Typical for an aromatic amine |
Potential Applications and Mechanism of Action
The structural features of 1-(2-Bromobenzyl)-3-methyl-1H-pyrazol-5-amine, particularly the substituted pyrazole core, suggest potential utility in drug discovery.
As a Kinase Inhibitor in Oncology
Numerous pyrazole derivatives have been identified as potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[3] The pyrazole scaffold can act as a hinge-binding motif, interacting with the ATP-binding site of various kinases. The 2-bromobenzyl moiety could potentially occupy a hydrophobic pocket within the kinase domain, while the 5-amine group could form crucial hydrogen bonds.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by the target compound.
As an Anti-inflammatory Agent
Pyrazole derivatives are also known for their anti-inflammatory properties, with some acting as selective COX-2 inhibitors.[4] The anti-inflammatory activity of the target compound could be explored through relevant in vitro and in vivo models.
Safety and Handling
Based on safety data for similar compounds, 1-(2-Bromobenzyl)-3-methyl-1H-pyrazol-5-amine should be handled with care in a laboratory setting.[10][11][12]
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.[10][12]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[13] Use in a well-ventilated area or a fume hood.[11][12]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11][13]
-
First Aid: In case of contact, flush the affected area with plenty of water.[10][11] If inhaled, move to fresh air.[11] Seek medical attention if symptoms persist.[10][13]
Conclusion
While specific experimental data for 1-(2-Bromobenzyl)-3-methyl-1H-pyrazol-5-amine is currently limited, its chemical structure, based on the versatile pyrazole scaffold, suggests significant potential for applications in medicinal chemistry, particularly in the development of novel kinase inhibitors or anti-inflammatory agents. The synthetic route proposed herein is based on well-established chemical transformations and provides a solid foundation for the future synthesis and evaluation of this promising compound. Further research is warranted to fully elucidate its physicochemical properties, biological activities, and therapeutic potential.
References
- CymitQuimica. (2026, January 31).
- Thermo Fisher Scientific. (2025, December 21).
- Enamine. (n.d.).
- Combi-Blocks, Inc. (2023, January 2).
- Tokyo Chemical Industry. (2025, December 10).
-
Al-Shammari, A. R., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
-
Bautista-Hernández, C. I., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. [Link]
- Rao, A. S., et al. (2022). Synthesis of Analogs of (E)-Methyl 5-(1-(2-(2-Benzylidenehydrazinyl)- 2-Oxoethyl)-1H-Pyrazol-3-yl)
- Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
- Google Patents. (n.d.). Synthesis method of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridyl-3-formamidine hydrochloride.
-
Martinez, A., et al. (2019). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. [Link]
- The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
-
Singh, S., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]
-
Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]
-
PubMed. (2021). Discovery and optimization of novel 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides as bifunctional antidiabetic agents stimulating both insulin secretion and glucose uptake. [Link]
-
Faria, J. V., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]
-
CAS Common Chemistry. (n.d.). 1-(Phenylmethyl)-1H-pyrazol-5-amine. [Link]
-
PubChem. (n.d.). 1H-Pyrazol-3-amine, 5-methyl-. [Link]
-
Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Bioorganic & Medicinal Chemistry. [Link]
-
PubChem. (n.d.). 5-Amino-3-methyl-1-phenylpyrazole. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1-(4-bromobenzyl)-1H-pyrazol-3-amine | 925580-09-2 | Benchchem [benchchem.com]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. connectjournals.com [connectjournals.com]
- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN104086545A - Synthesis method of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridyl-3-formamidine hydrochloride - Google Patents [patents.google.com]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. fishersci.com [fishersci.com]
- 12. enamine.enamine.net [enamine.enamine.net]
- 13. combi-blocks.com [combi-blocks.com]
Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry
An In-depth Technical Guide to the Biological Activity Screening of Pyrazole Derivatives
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, represents a cornerstone in modern medicinal chemistry.[1][2][3] Its structural rigidity, synthetic tractability, and capacity for diverse substitutions make it a "privileged scaffold." This allows for the creation of vast chemical libraries with a wide range of physicochemical properties. Pyrazole derivatives have been successfully developed into drugs with diverse therapeutic applications, including the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and the H2-receptor agonist betazole.[4] The broad spectrum of reported biological activities—spanning anticancer, antimicrobial, anti-inflammatory, antiviral, and antidepressant effects—necessitates a systematic and robust screening strategy to identify and characterize novel therapeutic leads.[1][2][4][5]
This guide provides a comprehensive technical overview of the core screening methodologies employed to evaluate the biological potential of novel pyrazole derivatives. We will delve into the causality behind experimental choices, provide field-proven protocols, and emphasize the importance of self-validating systems to ensure data integrity and reproducibility.
Chapter 1: The Strategic Framework for Biological Screening
The journey from a newly synthesized pyrazole derivative to a potential drug candidate begins with a structured screening cascade. This process is designed to efficiently identify compounds with desired biological activity ("hits"), prioritize them based on potency and selectivity, and validate their mechanism of action.
Caption: General Screening Cascade for Pyrazole Derivatives.
Chapter 2: Screening for Anticancer Activity
A significant focus of pyrazole research is in oncology.[6][7] Screening for anticancer activity typically follows a two-tiered approach: initial evaluation of general cytotoxicity against cancer cell lines, followed by mechanistic assays to elucidate the specific mode of action.
Primary Cytotoxicity Screening: The MTT/XTT Assay
The initial step is to determine whether a pyrazole derivative can inhibit the proliferation of or kill cancer cells. The MTT and XTT assays are robust, colorimetric methods that measure cellular metabolic activity, which serves as a proxy for cell viability.[8][9] Metabolically active cells use mitochondrial dehydrogenase enzymes to reduce a tetrazolium salt (yellow) to a colored formazan product (purple for MTT, orange for XTT).[8][10] The intensity of the color is directly proportional to the number of viable cells. The XTT assay is often preferred as its formazan product is water-soluble, eliminating a solubilization step required for the MTT assay.[8][11]
Caption: Experimental Workflow for MTT/XTT Cytotoxicity Assays.
Protocol: MTT Cell Viability Assay
This protocol is designed for a 96-well plate format and is a self-validating system when appropriate controls are included.
-
Materials:
-
Human cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer).[7]
-
Culture medium (e.g., DMEM) with 10% FBS and 1% Penicillin-Streptomycin.
-
Pyrazole derivatives dissolved in DMSO (stock solutions).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
96-well flat-bottom plates.
-
-
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of medium. Include wells for "medium only" (blank) and "cells only" (vehicle control). Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of your pyrazole derivatives (e.g., 0.1 to 100 µM) in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the compound dilutions. Add medium with the corresponding DMSO concentration to the vehicle control wells. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C. Viable cells will form purple formazan crystals.
-
Solubilization: Carefully remove the medium. Add 100 µL of the solubilization solution to each well to dissolve the crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle control: (% Viability) = (Abs_treated / Abs_control) * 100. Plot % Viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[12]
-
Data Presentation: Hypothetical Cytotoxicity Data (IC₅₀) for Pyrazole Derivatives
| Compound ID | Scaffold Modification | A549 (Lung) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | HCT116 (Colon) IC₅₀ (µM) |
| PYR-001 | Unsubstituted Core | > 100 | > 100 | > 100 |
| PYR-002 | 4-Chlorophenyl | 15.2 | 22.5 | 18.9 |
| PYR-003 | 3,4-Dimethoxyphenyl | 5.8 | 8.1 | 4.3 |
| PYR-004 | 4-Trifluoromethyl | 2.1 | 3.5 | 1.9 |
| Doxorubicin | Standard Drug | 0.8 | 0.5 | 0.9 |
Mechanistic Screening: Tubulin Polymerization Inhibition
Many successful anticancer drugs, including the vinca alkaloids, target microtubule dynamics. Pyrazole derivatives have been identified as potent inhibitors of tubulin polymerization.[13] An in vitro tubulin polymerization assay directly measures a compound's effect on the formation of microtubules from purified tubulin. Polymerization increases the turbidity of the solution, which can be measured by light scattering at 340 nm.[14][15]
Caption: Principle of the In Vitro Tubulin Polymerization Assay.
Protocol: In Vitro Tubulin Polymerization Assay
This fluorescence or absorbance-based assay quantifies the effect of test compounds on microtubule formation in real-time.[16][17]
-
Materials:
-
Purified tubulin (>99%, e.g., porcine brain).[17]
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).
-
GTP solution (100 mM).
-
Glycerol (for polymerization enhancement).
-
Test compounds (pyrazole derivatives), positive control (e.g., Nocodazole), negative control (DMSO).
-
Pre-warmed 96-well plate (clear for absorbance, black for fluorescence).
-
Temperature-controlled plate reader (37°C).
-
-
Procedure:
-
Reagent Preparation (on ice): Prepare a tubulin polymerization reaction mix. For a typical 100 µL reaction, this includes tubulin (final conc. 3 mg/mL), GTP (final conc. 1 mM), and glycerol (final conc. 10%) in General Tubulin Buffer.[15]
-
Compound Addition: In the pre-warmed 37°C plate, add 10 µL of the 10x concentrated test compound, positive control, or vehicle control to respective wells.
-
Initiate Polymerization: Add 90 µL of the ice-cold tubulin reaction mix to each well. Pipette gently to mix.
-
Kinetic Reading: Immediately place the plate in the 37°C reader and begin kinetic measurements of absorbance at 340 nm (or fluorescence if using a fluorescent reporter) every 30-60 seconds for 60-90 minutes.[15]
-
Analysis: Plot absorbance vs. time. The resulting curves show three phases: nucleation, growth, and steady-state.[14] Inhibitors will decrease the maximum polymerization rate (Vmax) and the final polymer mass (Amax). Calculate the IC₅₀ by plotting the % inhibition of Vmax or Amax against the log of the compound concentration.
-
Chapter 3: Screening for Antimicrobial Activity
The rise of multidrug-resistant bacteria presents a global health crisis, making the discovery of new antimicrobial agents critical.[18] Pyrazole derivatives have demonstrated significant antibacterial and antifungal activities.[19][20][21][22] The gold standard for quantifying antimicrobial activity is the determination of the Minimum Inhibitory Concentration (MIC).
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism under defined in vitro conditions.[23][24][25] The broth microdilution method is a widely used, high-throughput technique for determining MIC values.[26][27]
Caption: Workflow for the Broth Microdilution MIC Assay.
Protocol: Broth Microdilution Method for MIC Determination
This protocol follows guidelines for antimicrobial susceptibility testing.[23]
-
Materials:
-
Bacterial strains (e.g., Gram-positive: Staphylococcus aureus ATCC 29213; Gram-negative: Escherichia coli ATCC 25922).[19]
-
Cation-adjusted Mueller-Hinton Broth (MHB).
-
Test compounds and standard antibiotic (e.g., Ciprofloxacin).
-
Sterile 96-well U-bottom plates.
-
0.5 McFarland turbidity standard.
-
-
Procedure:
-
Compound Plate Preparation: Add 50 µL of MHB to wells 2 through 12 of a 96-well plate. Add 100 µL of the test compound (at 2x the highest desired test concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, discarding 50 µL from well 11. Well 12 serves as the growth control (no compound).
-
Inoculum Preparation: From an overnight culture, suspend bacterial colonies in MHB to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension so that the final inoculum in each well will be approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the final bacterial inoculum to each well (wells 1-12). The final volume is 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Reading: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[25]
-
Data Presentation: Sample MIC Data for Pyrazole Derivatives
| Compound ID | Scaffold Modification | S. aureus (Gram +) MIC (µg/mL) | E. coli (Gram -) MIC (µg/mL) |
| PYR-005 | 4-Nitrophenyl | 64 | > 128 |
| PYR-006 | 5-Bromo-thiophene | 8 | 32 |
| PYR-007 | 1-Carbothioamide | 4 | 16 |
| Ciprofloxacin | Standard Drug | 0.5 | 0.25 |
Chapter 4: Screening for Anti-inflammatory Activity
Caption: COX-2 Mediated Inflammatory Pathway and Site of Inhibition.
COX-1/COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes. The activity is monitored using a colorimetric or fluorometric probe that detects the prostaglandin G2 intermediate product.[31]
Protocol: Fluorometric COX-2 Inhibitor Screening Assay
This protocol is adapted from commercially available kits and provides a robust method for determining IC₅₀ and selectivity.[31][32]
-
Materials:
-
Procedure:
-
Enzyme Preparation: Dilute COX-1 and COX-2 enzymes to their optimal working concentration in ice-cold COX Assay Buffer.
-
Reaction Setup: In separate wells for COX-1 and COX-2, add:
-
Assay Buffer
-
Heme
-
Fluorometric Probe
-
10 µL of test compound (at 10x final concentration) or control.
-
10 µL of diluted enzyme.
-
-
Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid to all wells.
-
Kinetic Measurement: Immediately measure fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes.[32]
-
Analysis: Calculate the rate of reaction (slope of the linear portion of the curve). Determine the % inhibition for each compound concentration relative to the enzyme control. Plot % inhibition vs. log[concentration] to calculate the IC₅₀ for both COX-1 and COX-2. The Selectivity Index (SI) is calculated as SI = IC₅₀(COX-1) / IC₅₀(COX-2). A higher SI indicates greater selectivity for COX-2.[34]
-
Data Presentation: COX Inhibition Data for Pyrazole Derivatives
| Compound ID | Scaffold Modification | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |
| PYR-008 | 4-Sulfonamide | 25.5 | 0.28 | 91 |
| PYR-009 | 3,5-Diphenyl | 5.2 | 4.8 | 1.1 (Non-selective) |
| PYR-010 | 4-(p-tolyl) | 10.1 | 0.15 | 67 |
| Celecoxib | Standard Drug | 50.0 | 0.28 | 178.6 |
Chapter 5: Advanced Screening and Lead Optimization
Once promising hits are identified and validated through secondary screening, computational methods can accelerate the lead optimization process. Techniques like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling help to understand the structural features essential for biological activity.[35][36][37]
-
Pharmacophore Modeling: Identifies the 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for a compound to bind to a specific biological target.[35][38] This model can then be used to virtually screen large compound databases for new molecules that fit the pharmacophore, or to guide the synthesis of more potent derivatives.[39]
-
QSAR: Develops a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[35] A predictive QSAR model can estimate the activity of newly designed, unsynthesized pyrazole derivatives, prioritizing synthetic efforts on the most promising candidates.[40]
Conclusion
The biological screening of pyrazole derivatives is a multi-faceted process that requires a logical, tiered approach. By starting with broad primary screens for general activity (cytotoxicity, growth inhibition) and progressing to more specific, mechanistic secondary assays (enzyme inhibition, target engagement), researchers can efficiently identify and validate promising therapeutic candidates. The integration of robust, well-controlled protocols with advanced in-silico methods provides a powerful paradigm for modern drug discovery, enabling the full therapeutic potential of the versatile pyrazole scaffold to be realized.
References
- Pharmacological Activities of Pyrazole and Its Derivatives A Review. (n.d.). Google AI.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.). National Center for Biotechnology Information.
- Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (n.d.). Journal of Chemical Health Risks.
- Current status of pyrazole and its biological activities - PMC. (n.d.). National Center for Biotechnology Information.
- The minimum inhibitory concentration of antibiotics. (2024, July 30). BMG LABTECH.
- “Review on Biological Activities of Pyrazole Derivatives” | Journal of Chemical Health Risks. (n.d.). Journal of Chemical Health Risks.
- Application Notes and Protocols: Tubulin Polymerization Assay with Tubulin Inhibitor 26. (n.d.). Benchchem.
- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC. (n.d.). National Center for Biotechnology Information.
- The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC. (2021, February 4). National Center for Biotechnology Information.
- Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. (n.d.). Springer Nature Experiments.
- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC. (n.d.). National Center for Biotechnology Information.
- Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (n.d.). MDPI.
- Research on Pyrazole Derivatives via Molecular Modeling to Create Robust Rearranged during Transfection Kinase Inhibitors. (n.d.). Hilaris Publisher.
- A Comparative Guide: MTT vs. XTT Assays for Cell Viability. (n.d.). Benchchem.
- Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC. (2023, March 10). National Center for Biotechnology Information.
- Synthesis and Antimicrobial Screening of 3-Fluoromethyl Pyrazole Derivatives. (n.d.). Google AI.
- Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. (n.d.). Cytoskeleton.
- In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). (n.d.). Sigma-Aldrich.
- 13.5A: Minimal Inhibitory Concentration (MIC). (2024, November 23). Biology LibreTexts.
- Tubulin Polymerization Assay Kit. (n.d.). Cytoskeleton, Inc.
- The use of in vitro assays for the assessment of cytotoxicity on the example of MTT test. (n.d.). Journals University of Lodz.
- Discovery of newer pyrazole derivatives with potential anti-tubercular activity via 3D-QSAR based pharmacophore modelling, virtual screening, molecular docking and molecular dynamics simulation studies. (2022, August 15). PubMed.
- Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (n.d.). NCBI Bookshelf.
- Pharmacophore Modeling and 3D QSAR Analysis of Pyrazole-3-Carbohydrazone Derivatives as Dipeptidyl Peptidase IV Inhibitors for Type II Anti-Diabetic Therapy. (n.d.). ClinicSearch.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI.
- CyQUANT XTT and MTT Assays for Cell Viability. (n.d.). Thermo Fisher Scientific - US.
- Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC. (n.d.). National Center for Biotechnology Information.
- Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases - PMC. (n.d.). National Center for Biotechnology Information.
- New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. (2019, June 1). PubMed.
- COX-2 (human) Inhibitor Screening Assay Kit. (n.d.). Cayman Chemical.
- COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience.
- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (n.d.). IJPPR.
- COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie.
- Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. (2025, February 5). Google AI.
- Benchmarking the Anti-inflammatory Activity of Pyrazole Derivatives: A Comparative Guide. (n.d.). Benchchem.
- COX-2 Inhibitor Screening Kit (Fluorometric). (n.d.). Sigma-Aldrich.
- Introduction to XTT assays for cell-viability assessment. (n.d.). Abcam.
- A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (n.d.). PubMed.
- COX Colorimetric Inhibitor Screening Assay Kit. (n.d.). Google AI.
- Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
- Mini review on anticancer activities of Pyrazole Derivatives. (2023, June 6). IJNRD.
- Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (n.d.). National Center for Biotechnology Information.
- Discovery and Synthesis of Pyrazole Derivatives As Anticancer Agent by Molecular Modelling. (2020, February 11). SSRN.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. jchr.org [jchr.org]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jchr.org [jchr.org]
- 6. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. srrjournals.com [srrjournals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - CA [thermofisher.com]
- 10. czasopisma.uni.lodz.pl [czasopisma.uni.lodz.pl]
- 11. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. cytoskeleton.com [cytoskeleton.com]
- 16. maxanim.com [maxanim.com]
- 17. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. tandfonline.com [tandfonline.com]
- 23. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 25. bio.libretexts.org [bio.libretexts.org]
- 26. bmglabtech.com [bmglabtech.com]
- 27. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 30. mdpi.com [mdpi.com]
- 31. assaygenie.com [assaygenie.com]
- 32. sigmaaldrich.com [sigmaaldrich.com]
- 33. bpsbioscience.com [bpsbioscience.com]
- 34. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. hilarispublisher.com [hilarispublisher.com]
- 36. Discovery of newer pyrazole derivatives with potential anti-tubercular activity via 3D-QSAR based pharmacophore modelling, virtual screening, molecular docking and molecular dynamics simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. Pharmacophore Modeling and 3D QSAR Analysis of Pyrazole-3-Carbohydrazone Derivatives as Dipeptidyl Peptidase IV Inhibitors for Type II Anti-Diabetic Therapy | ClinicSearch [clinicsearchonline.org]
- 38. Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 39. chemmethod.com [chemmethod.com]
- 40. papers.ssrn.com [papers.ssrn.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions with 1-(2-Bromobenzyl)-3-methyl-1H-pyrazol-5-amine
<
Introduction: The Strategic Importance of Pyrazole Scaffolds in Modern Drug Discovery
The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] Its prevalence in pharmaceuticals stems from its versatile biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][3][4] Several blockbuster drugs, such as Celecoxib, underscore the therapeutic value of pyrazole-containing molecules.[1] The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, provides a powerful and versatile tool for the synthesis of complex organic molecules, particularly for the creation of carbon-carbon bonds.[5][6] This reaction is widely employed in the pharmaceutical industry for the synthesis of drug intermediates and active pharmaceutical ingredients (APIs) due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acids.[6][7][8]
This application note provides a detailed guide for performing Suzuki coupling reactions with 1-(2-Bromobenzyl)-3-methyl-1H-pyrazol-5-amine, a key intermediate for the synthesis of a diverse range of potentially bioactive compounds. By coupling this substrate with various boronic acids, researchers can rapidly generate libraries of novel molecules for drug discovery programs. We present a robust protocol, delve into the mechanistic underpinnings of the reaction, offer a comprehensive troubleshooting guide, and provide optimization strategies to ensure successful and reproducible outcomes.
Core Protocol: Suzuki Coupling of 1-(2-Bromobenzyl)-3-methyl-1H-pyrazol-5-amine with Phenylboronic Acid
This protocol details a standard procedure for the Suzuki coupling of 1-(2-Bromobenzyl)-3-methyl-1H-pyrazol-5-amine with phenylboronic acid as a model coupling partner.
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier (Example) |
| 1-(2-Bromobenzyl)-3-methyl-1H-pyrazol-5-amine | ≥98% | Commercially Available |
| Phenylboronic Acid | ≥98% | Commercially Available |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available |
| Triphenylphosphine (PPh₃) | ≥99% | Commercially Available |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available |
| Deionized Water | High Purity | In-house |
| Round-bottom flask | Appropriate size | Standard laboratory supplier |
| Magnetic stirrer and stir bar | Standard laboratory supplier | |
| Reflux condenser | Standard laboratory supplier | |
| Inert gas supply (Nitrogen or Argon) | High Purity | |
| Standard glassware for workup and purification | Standard laboratory supplier | |
| Rotary evaporator | Standard laboratory supplier | |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Standard laboratory supplier |
| Column chromatography supplies | Silica gel | Standard laboratory supplier |
Step-by-Step Experimental Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(2-Bromobenzyl)-3-methyl-1H-pyrazol-5-amine (1.0 mmol, 1.0 equiv).
-
Addition of Reagents: To the flask, add phenylboronic acid (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Solvent and Base Addition: Add 1,4-dioxane (10 mL) and a solution of potassium carbonate (2.0 mmol, 2.0 equiv) in deionized water (1 mL).
-
Inert Atmosphere: Purge the reaction flask with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen. Maintain a positive pressure of the inert gas throughout the reaction.
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.[9]
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
-
Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.
Mechanism and Key Considerations: A Deeper Dive into the "Why"
A thorough understanding of the Suzuki coupling mechanism is crucial for troubleshooting and optimizing the reaction.[9][10][11] The catalytic cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[9][11]
The Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 1-(2-Bromobenzyl)-3-methyl-1H-pyrazol-5-amine, forming a Pd(II) intermediate.[5] This is often the rate-determining step.[5] The reactivity of the halide follows the trend I > Br > Cl. For less reactive aryl chlorides, more electron-rich and bulky phosphine ligands are often required to facilitate this step.[8][12]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center.[5] The base plays a critical role in this step by activating the boronic acid, forming a more nucleophilic boronate species.[13][14] Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[5][13] The choice of base can significantly impact the reaction outcome and may need to be optimized for specific substrates.[13]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[10]
Rationale for Experimental Choices
-
Catalyst System (Pd(OAc)₂/PPh₃): Palladium(II) acetate is a common and relatively inexpensive palladium source that is reduced in situ to the active Pd(0) species. Triphenylphosphine is a widely used ligand that stabilizes the palladium catalyst. For more challenging couplings, specialized ligands such as Buchwald's biaryl phosphines (e.g., XPhos, SPhos) can be employed to enhance catalytic activity.[8][15]
-
Base (K₂CO₃): Potassium carbonate is a moderately strong base that is effective for a wide range of Suzuki couplings.[13] It is generally soluble in the aqueous phase of the biphasic solvent system, facilitating the activation of the boronic acid.
-
Solvent System (1,4-Dioxane/Water): The use of a biphasic solvent system is common in Suzuki reactions.[5] 1,4-Dioxane is a good solvent for the organic substrates and the palladium catalyst, while the aqueous phase is necessary to dissolve the inorganic base. Other common organic solvents include toluene, THF, and DMF.[5] The ratio of organic solvent to water can influence the reaction rate and yield and may require optimization.[16]
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and the formation of palladium black.[17][18] Therefore, it is crucial to perform the reaction under an inert atmosphere of nitrogen or argon.
Optimization and Troubleshooting
Even with a robust protocol, challenges such as low yield, incomplete conversion, or the formation of side products can arise. A systematic approach to optimization and troubleshooting is key to overcoming these issues.
Common Issues and Solutions
| Issue | Potential Cause | Suggested Solution(s) |
| Low or No Yield | Inactive catalyst | Use fresh palladium precursor and ligand. Ensure proper inert atmosphere techniques.[18] |
| Poor quality boronic acid | Use fresh boronic acid or consider more stable derivatives like pinacol esters or MIDA boronates.[14][18] | |
| Insufficiently active catalyst system | Screen different palladium catalysts and ligands (e.g., Buchwald ligands).[15] | |
| Suboptimal base or solvent | Screen a variety of bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Toluene/H₂O, DMF/H₂O).[13][16] | |
| Incomplete Reaction | Insufficient reaction time or temperature | Increase reaction time and/or temperature cautiously.[18] |
| Catalyst deactivation | Increase catalyst loading or use a more robust catalyst system. | |
| Side Product Formation | Homocoupling of boronic acid: | Ensure rigorous exclusion of oxygen. Lowering the reaction temperature may also help.[10] |
| Protodeboronation (loss of boronic acid group): | Use anhydrous conditions with a base like K₃PO₄, or switch to a more stable boronic acid derivative.[18][19] | |
| Dehalogenation of starting material: | This can be promoted by certain ligands and bases. Screening different reaction conditions may be necessary.[10] |
Optimization Workflow
When faced with a challenging Suzuki coupling, a systematic optimization of reaction parameters is recommended.
Caption: A logical workflow for optimizing Suzuki coupling reaction conditions.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of novel pyrazole-containing compounds with potential applications in drug discovery. The protocol and guidelines presented in this application note provide a solid foundation for researchers working with 1-(2-Bromobenzyl)-3-methyl-1H-pyrazol-5-amine. By understanding the underlying mechanism and employing a systematic approach to optimization and troubleshooting, scientists can confidently and efficiently generate diverse libraries of molecules for the development of new therapeutics.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
ResearchGate. (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Available from: [Link]
-
ACS Publications. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Available from: [Link]
-
Royalchem. Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Available from: [Link]
-
PMC. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available from: [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Future Science. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Available from: [Link]
-
Taylor & Francis Online. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Available from: [Link]
-
reposiTUm. Suzuki Cross Coupling of 4-Bromobenzyl-(1H). Available from: [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available from: [Link]
-
Chinese Chemical Letters. Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Available from: [Link]
-
PMC. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available from: [Link]
-
Semantic Scholar. The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Available from: [Link]
-
MDPI. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
ResearchGate. Optimization of Suzuki-Miyaura cross-coupling reaction. Available from: [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Available from: [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. Available from: [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki? : r/Chempros. Available from: [Link]
-
Harvard University. The Suzuki Reaction - Chem 115 Myers. Available from: [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling? Available from: [Link]
-
ACS Publications. Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki− Miyaura Coupling of Phenylboronic Acids with 4. Available from: [Link]
-
RSC Publishing. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. royal-chem.com [royal-chem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. mt.com [mt.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. reddit.com [reddit.com]
- 16. html.rhhz.net [html.rhhz.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Bromobenzyl)-3-methyl-1H-pyrazol-5-amine
Welcome to the technical support resource for the synthesis of 1-(2-Bromobenzyl)-3-methyl-1H-pyrazol-5-amine. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting strategies and address common challenges encountered during this N-alkylation reaction. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested insights to help you optimize your reaction yield and purity.
Synthesis Overview: The N-Alkylation Pathway
The synthesis of 1-(2-Bromobenzyl)-3-methyl-1H-pyrazol-5-amine is typically achieved via the N-alkylation of 3-methyl-1H-pyrazol-5-amine with a suitable 2-bromobenzyl electrophile, most commonly 2-bromobenzyl bromide. This reaction falls under the category of nucleophilic substitution (SN2), where the deprotonated pyrazole ring acts as the nucleophile.
The primary challenge in this synthesis is controlling the regioselectivity of the alkylation. The 3-methyl-1H-pyrazol-5-amine starting material possesses two reactive nitrogen atoms within its heterocyclic core, which can lead to the formation of isomeric products. However, the desired 1-substituted isomer is generally favored due to electronic and steric factors.
Caption: General reaction scheme for the N-alkylation of 3-methyl-1H-pyrazol-5-amine.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a very low yield, or I'm only recovering my starting materials. What are the potential causes and how can I improve the outcome?
Answer: Low or nonexistent yield is the most common issue and typically points to suboptimal reaction conditions or reagent issues. The key is the efficient deprotonation of the pyrazole's N-H group to form a potent nucleophile. Let's break down the critical parameters.
1. Re-evaluate Your Base and Solvent System
The choice of base is crucial for deprotonating the pyrazole nitrogen, and its effectiveness is intrinsically linked to the solvent.[1]
-
Causality: The base must be strong enough to quantitatively deprotonate the pyrazole N-H. The resulting pyrazole anion must remain soluble in the chosen solvent to react with the electrophile. Water is detrimental as it will protonate the pyrazole anion and can react with stronger bases like sodium hydride (NaH).[1] Therefore, anhydrous conditions are paramount.
-
Troubleshooting Steps:
-
Assess Base Strength: For a less reactive starting material, a common base like potassium carbonate (K₂CO₃) may be insufficient. Consider switching to a stronger base such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃). NaH often provides higher yields but requires strictly anhydrous solvents (like THF or DMF) and careful handling.[1]
-
Improve Solubility: If the reactants or the base are not fully dissolved, the reaction will be slow and incomplete. Switching from acetonitrile (ACN) or tetrahydrofuran (THF) to a more polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can significantly improve solubility and reaction rates.[1]
-
Ensure Anhydrous Conditions: Use freshly dried solvents and flame-dry your glassware before starting the reaction, especially when using NaH.
-
Table 1: Comparison of Common Base/Solvent Systems
| Base | Solvent | Temperature | Typical Strengths | Key Weaknesses |
| K₂CO₃ | Acetonitrile (ACN) | Reflux | Easy to handle; moderate cost. | Often incomplete conversion; low solubility. |
| Cs₂CO₃ | DMF | 25 - 60 °C | High reactivity; good solubility. | High cost; hygroscopic. |
| NaH | Anhydrous THF/DMF | 0 - 25 °C | Very strong base; high yield potential. | Requires strict anhydrous conditions; safety risk (flammable). |
2. Verify Reagent Reactivity and Quality
-
Alkylating Agent: 2-bromobenzyl bromide is a potent lachrymator and can degrade over time, especially if exposed to moisture. Ensure you are using a high-purity reagent. The leaving group is critical; bromides are generally more reactive than chlorides.
-
Stoichiometry: A slight excess of the alkylating agent (e.g., 1.1-1.2 equivalents) and the base (1.5 equivalents) can help drive the reaction to completion.[1][2]
3. Optimize Reaction Temperature and Time
-
Temperature: While some N-alkylations proceed at room temperature, many require heating to achieve a reasonable rate.[2] A good starting point is 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction stalls, a modest increase in temperature may be necessary.
-
Reaction Time: These reactions can take anywhere from a few hours to overnight.[3] Do not assume the reaction is complete after a set time; use TLC to track the consumption of the starting material.
Issue 2: Formation of Multiple Products (Regioisomers)
Question: My TLC and NMR analysis show a mixture of products. How can I improve the selectivity for the desired 1-(2-Bromobenzyl) isomer?
Answer: The formation of regioisomers is a known challenge in the synthesis of substituted pyrazoles.[4] Your starting material, 3-methyl-1H-pyrazol-5-amine, can theoretically be alkylated at either the N1 or N2 position.
-
Causality: The regiochemical outcome is a delicate balance of steric and electronic effects.
-
Steric Hindrance: The methyl group at the C3 position sterically hinders attack at the adjacent N2 position. This is the primary reason why alkylation at N1 is generally favored.
-
Electronic Effects: The electron-donating amine group at C5 increases the electron density of the ring and influences the nucleophilicity of both nitrogen atoms.
-
Reaction Conditions: The choice of base, solvent, and counter-ion can influence the site of alkylation.
-
-
Troubleshooting Steps:
-
Solvent Polarity: Less polar solvents can sometimes enhance selectivity by favoring the thermodynamically more stable product. If you are using a highly polar solvent like DMSO, consider trying THF or dioxane.
-
Base and Counter-ion: The counter-ion of the base (K⁺, Cs⁺, Na⁺) can coordinate with the pyrazole anion, influencing which nitrogen is more accessible for alkylation. There is no universal rule, so screening different bases is recommended.
-
Temperature Control: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can often improve selectivity. Start at room temperature or even 0 °C before resorting to heating.
-
Issue 3: Difficult Product Purification
Question: My crude product is a persistent oil or a sticky solid that is difficult to purify by column chromatography. What are my options?
Answer: Purification can be challenging, especially if side products have similar polarities to the desired compound.
-
Optimize Column Chromatography:
-
Solvent System: A gradient elution is often more effective than an isocratic one. Start with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. Adding a small amount of triethylamine (~0.5%) to the mobile phase can prevent the basic amine product from streaking on the silica gel.
-
Dry Loading: If your product is an oil, adsorb it onto a small amount of silica gel, dry it under vacuum, and load the resulting powder onto the column. This technique often yields sharper bands and better separation than wet loading.
-
-
Alternative Purification Techniques:
-
Acid-Base Extraction: Since your product is a basic amine, you can use an acid-base workup to remove neutral impurities. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and wash it with a dilute acid like 1M HCl. The amine product will move to the aqueous layer. The layers are then separated, the aqueous layer is made basic with a base like NaOH, and the pure product is re-extracted back into an organic solvent.
-
Crystallization/Salt Formation: Try to crystallize the free base from various solvents. If it remains an oil, consider forming a salt. Reacting the purified oil with a solution of HCl in ether or isopropanol will often precipitate the hydrochloride salt as a stable, crystalline solid, which is much easier to handle and purify by recrystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is a reliable starting point for base and solvent conditions? A1: A robust starting point is using potassium carbonate (K₂CO₃, 1.5 eq.) in DMF at 60 °C. This combination balances reactivity with ease of handling and generally provides good yields. Monitor by TLC and if the reaction is slow or incomplete after several hours, consider switching to a stronger base like NaH.
Q2: How can I effectively monitor the reaction by TLC? A2: Use a mobile phase of 7:3 Hexane:Ethyl Acetate. The starting pyrazole amine is quite polar and will have a low Rf value. The benzylated product is significantly less polar and will have a much higher Rf. You can visualize the spots using a UV lamp (254 nm).
Q3: What are the primary safety concerns for this reaction? A3:
-
2-Bromobenzyl bromide: It is a lachrymator (causes tearing) and a potent alkylating agent. Always handle it in a well-ventilated fume hood with gloves and safety glasses.
-
Sodium Hydride (NaH): It is a flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere (nitrogen or argon).
-
Solvents: DMF and DMSO are excellent solvents but can be absorbed through the skin. Always wear appropriate gloves.
Q4: What is a realistic yield to target for this synthesis? A4: With an optimized protocol, isolated yields can range from 60% to over 85%. Yields are highly dependent on the purity of the starting materials, the efficiency of the workup, and the purification method. Aromatic amines can react to give pyrazoles in yields ranging from 47-70%.[2]
Optimized Experimental Protocol
This protocol is a recommended starting point based on common optimization strategies.
Reagents & Equipment:
-
3-methyl-1H-pyrazol-5-amine (1.0 eq.)
-
2-bromobenzyl bromide (1.1 eq.)
-
Potassium Carbonate (K₂CO₃), finely powdered and dried (1.5 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, condenser, and nitrogen/argon inlet
-
Standard workup and purification glassware
Procedure:
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-methyl-1H-pyrazol-5-amine (1.0 eq.) and anhydrous DMF (approx. 0.2 M concentration).
-
Add Base: Add the finely powdered potassium carbonate (1.5 eq.) to the solution.
-
Add Electrophile: Add 2-bromobenzyl bromide (1.1 eq.) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60 °C and stir vigorously. Monitor the reaction's progress by TLC every 1-2 hours until the starting pyrazole is consumed (typically 4-8 hours).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash with water, followed by a wash with brine (saturated NaCl solution) to remove residual DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 5% to 30% ethyl acetate in hexane.
Caption: A decision-making workflow for troubleshooting common synthesis issues.
References
-
Krasavin, M. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of pyrazole imines[a]. [a] Reagents and reaction conditions... Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]
-
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Available at: [Link]
Sources
Technical Support Center: Navigating the Scale-Up of Pyrazole Derivative Synthesis
Welcome to the Technical Support Center for Pyrazole Derivative Synthesis. This resource is designed for researchers, chemists, and professionals in drug development who are transitioning their pyrazole synthesis from the laboratory bench to a larger scale. The scale-up process often introduces a unique set of challenges that are not always apparent during small-scale experiments. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these complexities with confidence.
Our approach is rooted in the principles of scientific integrity and practical, field-proven experience. We will delve into the "why" behind experimental choices, ensuring that every recommendation is not just a step to follow, but a well-understood part of a robust, self-validating process.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial queries encountered during the scale-up of pyrazole synthesis.
Q1: What are the most critical safety concerns when scaling up pyrazole synthesis, particularly those involving diazonium intermediates?
A1: One of the most significant safety challenges in scaling up certain pyrazole syntheses, especially those involving diazotization reactions, is the inherent instability of diazonium intermediates.[1][2] These species can be sensitive to shock, friction, heat, and light, and their decomposition can lead to a rapid release of nitrogen gas, potentially causing a dangerous pressure buildup in the reaction vessel.[1][2] Maintaining a low temperature (typically <5°C) is crucial for safety, which can be challenging on a larger scale due to the less favorable surface-area-to-volume ratio for heat transfer.[1][2]
To mitigate these risks, consider the following:
-
Transition to Flow Chemistry: Flow synthesis is an excellent strategy for handling hazardous intermediates.[1][2][3] It avoids the accumulation of large quantities of unstable compounds by generating and consuming them in small volumes continuously.[1][2] This approach often eliminates the need for extreme cooling and enhances overall process safety.[1][2]
-
Use of Milder Reagents: Employing more stable diazonium reagents, such as tert-butyl nitrite (TBN), can significantly improve the safety profile of the reaction, allowing for milder reaction conditions, sometimes even at room temperature or slightly elevated temperatures.[1]
Q2: My reaction yield has dropped significantly upon scaling up. What are the likely causes?
A2: A decrease in yield during scale-up is a common issue that can stem from several factors.[4] A systematic approach is necessary for troubleshooting.[4] Key areas to investigate include:
-
Inefficient Mixing: What works in a small flask may not be sufficient in a large reactor. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and impurity formation.
-
Heat Transfer Issues: As mentioned, larger vessels have a lower surface-area-to-volume ratio, making both heating and cooling less efficient.[1] This can lead to poor temperature control, affecting reaction kinetics and selectivity.
-
Reagent Addition Rate: The rate of addition of a key reagent can be critical. A rate that was optimal on a small scale may be too fast for a larger volume, leading to localized concentration gradients and unwanted side reactions.
-
Quality of Starting Materials: Ensure the purity of your starting materials, as impurities can have a more pronounced effect on a larger scale.[5] For instance, hydrazine reagents can degrade over time, impacting reaction efficiency.[4][6]
Q3: I'm observing new, unexpected impurities in my scaled-up reaction. How can I identify and minimize them?
A3: The appearance of new impurities is often linked to the challenges of maintaining optimal conditions during scale-up.[1] For example, in a diazotization reaction, changes in acidity and temperature can lead to the formation of byproducts not seen at the lab scale.[1]
Troubleshooting Steps:
-
Characterize the Impurities: Isolate and identify the structure of the major impurities using techniques like LC-MS, and NMR. Understanding the structure will provide clues about the side reaction pathway.
-
Review Reaction Conditions: Re-evaluate your reaction parameters. Minor deviations in temperature, pH, or concentration can have a significant impact on the impurity profile.[6][7]
-
Consider the Order of Addition: The sequence in which reactants are added can influence the outcome.
-
Purification Strategy: You may need to adapt your purification method. A simple recrystallization that worked on a small scale might not be effective for removing new impurities at a larger scale. Techniques like column chromatography or the use of scavenger resins might be necessary.
Troubleshooting Guides
This section provides more detailed, scenario-based troubleshooting for specific challenges you may encounter.
Issue 1: Catalyst Deactivation and Inconsistent Performance
Scenario: You are using a reusable catalyst (heterogeneous or homogeneous) for your pyrazole synthesis, and you observe a gradual or sudden drop in activity and/or selectivity over several cycles.
Root Cause Analysis: Catalyst deactivation can occur through several mechanisms, including poisoning, coking (fouling), sintering (thermal damage), or leaching of the active metal.[8] A sudden drop in activity often points to poisoning, while a gradual decline may indicate coking or sintering.[8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for catalyst deactivation.
Solutions and Protocols:
-
Identifying the Cause: A combination of catalyst characterization and process monitoring is key.[8] Post-reaction analysis of the catalyst can provide direct evidence of the deactivation mechanism.[8]
-
Regeneration of a Coked Zeolite Catalyst:
-
Recovery: After the reaction, recover the catalyst by filtration.
-
Washing: Wash the catalyst with a solvent like ethanol or acetone to remove adsorbed organic species.
-
Drying: Dry the catalyst in an oven at 100-120°C.
-
Calcination: Heat the dried catalyst in a furnace with a controlled air flow, slowly ramping the temperature to 450-550°C to burn off the coke deposits.[8]
-
Issue 2: Poor Solubility and Product Precipitation
Scenario: Your pyrazole derivative has low solubility in the reaction solvent, causing it to precipitate prematurely, leading to incomplete reactions and difficulties in handling and purification.
Root Cause Analysis: The solubility of pyrazole derivatives is influenced by factors such as molecular weight, crystal structure, intermolecular forces (like hydrogen bonding), and the polarity of the substituents.[9]
Troubleshooting Strategies:
| Strategy | Rationale | Considerations |
| Solvent Screening | Identify a solvent or solvent mixture with better solvating power for your product.[9] | Ensure the new solvent is compatible with your reaction conditions and downstream processing. |
| Temperature Adjustment | Increasing the reaction temperature can enhance solubility.[9] | Be mindful of potential side reactions or product degradation at higher temperatures.[9] |
| Lower Reactant Concentration | Reducing the concentration can prevent the product from reaching its saturation point.[9] | This will increase the total reaction volume, which may be a limitation at scale. |
| pH Modification | For ionizable pyrazoles, adjusting the pH can significantly alter solubility.[9] | The change in pH must not adversely affect the reaction mechanism or product stability. |
Experimental Protocol: Small-Scale Solvent Screening
-
Select a Range of Solvents: Choose a diverse set of solvents (e.g., ethanol, acetonitrile, toluene, DMF) based on polarity and compatibility with your reaction.
-
Prepare Saturated Solutions: In small vials, add a known excess amount of your pyrazole product to a fixed volume of each solvent.
-
Equilibrate: Agitate the vials at the desired reaction temperature for a set period to ensure equilibrium is reached.
-
Analyze the Supernatant: Carefully take an aliquot of the clear supernatant from each vial and determine the concentration of the dissolved product using a suitable analytical technique (e.g., HPLC, UV-Vis).
-
Select the Optimal Solvent: The solvent that shows the highest solubility will be a good candidate for your scaled-up reaction.
Issue 3: Regioselectivity Problems with Unsymmetrical Diketones
Scenario: The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine is producing an inconsistent or undesirable ratio of regioisomers.
Root Cause Analysis: The formation of regioisomers is a common challenge in pyrazole synthesis.[10][11] The outcome is determined by which of the two carbonyl groups of the dicarbonyl compound is preferentially attacked by the substituted hydrazine. This is influenced by a delicate balance of steric and electronic effects of the substituents on both reactants, as well as the reaction conditions.[6]
Controlling Regioselectivity:
Sources
- 1. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Unique Challenges of Halogenated Compounds in Mass Spectrometry
Welcome to the Technical Support Center for Mass Spectrometry of Halogenated Organic Compounds. This guide is designed for researchers, scientists, and drug development professionals to provide expert-led troubleshooting for common challenges encountered during the mass spectrometric analysis of halogenated compounds.
Halogenated organic compounds are ubiquitous in pharmaceuticals, agrochemicals, and environmental pollutants.[1] Their analysis via mass spectrometry (MS) presents unique challenges and opportunities. The presence of chlorine (Cl) and bromine (Br) atoms creates highly characteristic isotopic patterns that are invaluable for identification.[2][3] However, issues such as complex fragmentation, ion source contamination, and co-elution in chromatographic separations can complicate analysis.[4] This guide provides a structured approach to troubleshooting these specific issues, ensuring data integrity and analytical success.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common questions encountered during the analysis of halogenated compounds.
Q1: How can I quickly identify if my unknown compound contains chlorine or bromine from its mass spectrum?
A1: The most definitive evidence for the presence of chlorine or bromine is the distinct isotopic pattern observed for the molecular ion (M⁺) and its fragments.[5]
-
Chlorine (Cl): A compound with one chlorine atom will exhibit a molecular ion peak (M) and an "M+2" peak, with an intensity ratio of approximately 3:1.[2][6] This is due to the natural abundance of the ³⁵Cl (≈75%) and ³⁷Cl (≈25%) isotopes.[2]
-
Bromine (Br): A compound with one bromine atom will also show M and M+2 peaks, but with an intensity ratio of nearly 1:1.[2][6] This reflects the roughly equal natural abundance of the ⁷⁹Br (≈50%) and ⁸¹Br (≈50%) isotopes.[2]
Q2: My baseline is noisy and high. What are the common causes when analyzing halogenated compounds?
A2: A high or noisy baseline can stem from several sources. Common culprits include:
-
Contaminated Carrier Gas or Solvents: Impurities in gases (like oxygen or hydrocarbons) or LC-MS solvents can create a high background.[7][8] Ensure high-purity gases and LC-MS grade solvents are in use and that gas traps are functional.[7]
-
Column Bleed: Operating a GC column near or above its maximum temperature limit will cause the stationary phase to degrade and "bleed," elevating the baseline.[9]
-
Ion Source Contamination: Halogenated compounds, especially when run at high concentrations, can contaminate the ion source over time. A "bake-out" of the source or manual cleaning may be necessary.[10]
-
Leaks: Small leaks in the system can introduce air (N₂ and O₂), leading to a higher background and potential damage to the column and detector.[7]
Q3: I'm not seeing the expected molecular ion for my halogenated compound. Why might this be?
A3: The absence of a clear molecular ion is a common issue, particularly with hard ionization techniques like Electron Ionization (EI).
-
Extensive Fragmentation: EI imparts significant energy into the molecule, which can cause the molecular ion to be unstable and fragment completely.[1] Consider using a softer ionization technique like Chemical Ionization (CI) or Electrospray Ionization (ESI) to preserve the molecular ion.[1]
-
Analyte Degradation: Some halogenated compounds are thermally labile and may degrade in the high-temperature environment of a GC injector port.[4][11] Try lowering the injector temperature.
-
Poor Ionization Efficiency: The compound may not ionize well under the chosen conditions. For LC-MS, this could be due to an inappropriate mobile phase pH or solvent composition.[12]
Q4: Why are my peak shapes poor (tailing or fronting) for halogenated analytes in GC-MS?
A4: Poor peak shape often points to issues with the chromatographic system or sample introduction.
-
Active Sites: Tailing peaks can be caused by active sites in the injector liner or the column itself, where polar analytes can interact undesirably.[11] Using a deactivated liner and a high-quality, inert column is crucial.
-
Column Overload: Injecting too much sample can lead to fronting peaks.[12] Try diluting the sample.
-
Improper Column Installation: A poorly cut column or incorrect installation depth in the injector or detector can cause peak distortion.[13]
Part 2: In-Depth Troubleshooting Guides
This section offers detailed, step-by-step approaches to resolving more complex issues.
Issue 1: Misinterpreting Isotopic Patterns
Symptom: The isotopic cluster for your molecular ion doesn't match the expected pattern for the number of halogen atoms you suspect.
Causality: The presence of multiple halogen atoms creates more complex patterns that are not simple 3:1 or 1:1 ratios. The probability of different isotopic combinations dictates the resulting pattern.
Troubleshooting Protocol:
-
Consult Isotopic Abundance Tables: Compare your observed pattern to established theoretical distributions for multiple halogens.
-
Utilize Isotope Pattern Calculators: Many MS software packages and online tools can simulate the expected isotopic pattern for a given elemental formula. This is the most reliable way to confirm multi-halogen patterns.
-
Check for Co-eluting Compounds: An unexpected pattern could be the result of a co-eluting impurity. Check the purity of your chromatographic peak.[4]
Data Presentation: Isotopic Patterns for Multiple Halogens
| Number and Type of Halogens | Isotopic Peaks | Approximate Intensity Ratio |
| One Chlorine (Cl) | M, M+2 | 3:1 |
| Two Chlorines (Cl₂) | M, M+2, M+4 | 9:6:1[6][14] |
| One Bromine (Br) | M, M+2 | 1:1 |
| Two Bromines (Br₂) | M, M+2, M+4 | 1:2:1[3][14] |
| One Chlorine, One Bromine (ClBr) | M, M+2, M+4 | 3:4:1 |
Issue 2: Persistent Ion Source Contamination
Symptom: You observe persistent background ions corresponding to previously analyzed halogenated compounds, even when running blanks. You may also see a general loss of sensitivity.
Causality: Halogenated compounds or their fragments can be reactive or "sticky," adhering to the metal surfaces within the ion source (e.g., the repeller, lenses). Over time, this builds up and creates a persistent background signal.
Troubleshooting Workflow:
Caption: Workflow for diagnosing and resolving ion source contamination.
Detailed Protocol: Mechanical Ion Source Cleaning
This is a general guide; always consult your specific instrument manual.
-
Vent the Instrument: Follow the manufacturer's procedure to safely bring the mass spectrometer to atmospheric pressure.
-
Remove the Ion Source: Carefully remove the ion source assembly from the vacuum chamber. Wear powder-free gloves to avoid introducing new contaminants.[15]
-
Disassemble the Source: Lay out the components on a clean, lint-free surface (e.g., aluminum foil). Take pictures at each step to aid in reassembly.
-
Abrasive Cleaning: Use an abrasive slurry (e.g., aluminum oxide powder mixed with methanol) to sonicate the metal components. This physically removes the contaminated surface layer.
-
Rinse Thoroughly: Sequentially rinse the cleaned parts with high-purity solvents. A typical sequence is:
-
Methanol
-
Deionized Water
-
Methanol
-
Hexane
-
-
Dry Components: Dry the parts in a vacuum oven or under a stream of clean, dry nitrogen.
-
Reassemble and Reinstall: Carefully reassemble the ion source, reinstall it in the instrument, and pump down to high vacuum.
-
Bake and Condition: Once at high vacuum, bake out the analyzer according to the manufacturer's instructions to remove any residual solvents or volatile contaminants. Run a tune standard to confirm performance has been restored.[12]
Issue 3: Unpredictable or Complex Fragmentation
Symptom: The fragmentation pattern is difficult to interpret, or common fragmentation rules do not seem to apply.
Causality: The presence of halogens significantly influences fragmentation pathways. Two primary mechanisms are common:
-
Alpha (α)-Cleavage: The bond adjacent to the carbon bearing the halogen breaks. This is common because the resulting cation can be resonance-stabilized.[16]
-
Direct Halogen Loss: The carbon-halogen bond itself breaks, resulting in the loss of a halogen radical (e.g., Cl• or Br•).[16][17] This is often observed as a peak at [M - X]⁺, where X is the mass of the halogen.
Logical Relationship Diagram:
Caption: Common fragmentation pathways for halogenated organic compounds.
Troubleshooting Steps:
-
Identify Potential α-Cleavage Sites: Look for bonds adjacent to the C-X bond. Calculate the m/z of the potential resonance-stabilized fragments and look for them in your spectrum.
-
Look for Halogen Loss: Calculate the m/z for [M-Cl]⁺ (loss of 35/37) and [M-Br]⁺ (loss of 79/81). These are often prominent peaks.
-
Consider Rearrangements: For some molecules, particularly those with longer alkyl chains, McLafferty-type rearrangements can occur, leading to unexpected fragments.
-
Use a Reference Library: Compare your spectrum to a database like the NIST Mass Spectral Library. Even if an exact match isn't found, spectra of similar structures can provide valuable clues.
References
-
Isotopes in Mass Spectrometry. Chemistry Steps. [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]
-
Elements With More Abundant Heavy Isotopes. University of Colorado, Boulder. [Link]
-
Troubleshooting halogenated phenols and anisoles in GC-MS. Reddit. [Link]
-
Mass spectrometry separates isotopes. Wenxuecity. [Link]
-
How Do I Troubleshoot a Problem on My GC-MS? Royal Society of Chemistry. [Link]
-
Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Chad's Prep. [Link]
-
Halogen Fragmentation in Mass Spectrometry. Scribd. [Link]
-
6.7: Other Important Isotopes- Br and Cl. Chemistry LibreTexts. [Link]
-
The M+1 & M+2 Peaks. Save My Exams. [Link]
-
TROUBLESHOOTING GUIDE. Phenomenex. [Link]
-
Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc. [Link]
-
Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]
-
LCMS-guided detection of halogenated natural compounds. ResearchGate. [Link]
-
fragmentation patterns in mass spectra. Chemguide. [Link]
-
Automated Detection of Natural Halogenated Compounds from LC-MS Profiles. PubMed. [Link]
-
Selective and comprehensive analysis of organohalogen compounds by GC × GC-HRTofMS and MS/MS. PubMed. [Link]
-
GC-MS Troubleshooting Guide. Scribd. [Link]
-
A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Restek. [Link]
-
Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. PMC. [Link]
-
Common Mass Spectrometry Contaminants and their Sources. University of Alberta. [Link]
-
Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Agilent Technologies. [Link]
-
Interferences and contaminants encountered in modern mass spectrometry. Analytica Chimica Acta. [Link]
-
Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS. LCGC International. [Link]
-
Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. ResearchGate. [Link]
-
LC-MS Contaminants. Merck Millipore. [Link]
-
Why and How to Avoid Ionic Contamination in Water Used for LC–MS Analyses. LCGC North America. [Link]
-
The Use of Liquid Chromatography with Tandem Mass Spectrometry for the Analysis of Emerging Environmental Contaminants. Spectroscopy Online. [Link]
-
Challenges and future directions in LC-MS-based multiclass method development for the quantification of food contaminants. PMC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mass spectrometry separates isotopes | www.wenxuecity.com [wenxuecity.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. books.rsc.org [books.rsc.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. agilent.com [agilent.com]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. gmi-inc.com [gmi-inc.com]
- 13. scribd.com [scribd.com]
- 14. savemyexams.com [savemyexams.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. m.youtube.com [m.youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
The Bromine Advantage: A Comparative Guide to the Cytotoxicity of Brominated vs. Non-Brominated Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic compounds, pyrazoles stand out for their broad spectrum of biological activities, including anticancer properties.[1][2] A key area of investigation within this class of molecules is the impact of substitution on their cytotoxic potential. This guide provides a comparative analysis of brominated versus non-brominated pyrazoles, synthesizing experimental data to elucidate the role of bromination in enhancing cytotoxicity. We will delve into the mechanistic underpinnings of this phenomenon and provide detailed protocols for assessing the cytotoxic effects of these compounds in a laboratory setting.
The Influence of Bromination on Pyrazole Cytotoxicity: A Data-Driven Comparison
The addition of bromine atoms to the pyrazole scaffold has been shown in several studies to significantly enhance cytotoxic activity. This is often attributed to the increased lipophilicity and altered electronic properties conferred by the halogen, which can improve cell membrane permeability and interaction with biological targets.
One study directly compared the cytotoxic effects of a series of pyrazole derivatives with and without bromo-substituents using the brine shrimp lethality bioassay. The results, summarized below, demonstrate a marked increase in cytotoxicity for the brominated compounds.
| Compound Series | Functional Group at Position-4 | Non-Brominated IC50 (µg/mL) | Brominated IC50 (µg/mL) | Fold Increase in Cytotoxicity |
| 1 | Methylene (>CH2) | 38 | 19.5 | ~2x |
| 2 | Carbonyl (>C=O) | 33.5 | 19.5 | ~1.7x |
| 3 | Imine (>C=N-) | 37.5 | 20 | ~1.9x |
| Data synthesized from Uddin, 2000 as cited in the Bangladesh Journal of Pharmacology.[3] |
As the data indicates, the brominated pyrazole derivatives consistently exhibited lower IC50 values, signifying greater potency in inducing cell death.[3] Further research on brominated 5-methyl-2,4-dihydropyrazol-3-one derivatives has also highlighted their significant bioactivity.[4] This trend underscores the potential of bromination as a strategic modification in the design of novel pyrazole-based anticancer agents.
Mechanistic Insights: How Pyrazoles Induce Cell Death
The cytotoxic effects of pyrazoles, both brominated and non-brominated, are often mediated through the induction of apoptosis, a form of programmed cell death.[5][6] This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of caspases, which are key executioner enzymes of apoptosis.[7]
Several studies have elucidated the molecular pathways involved in pyrazole-induced apoptosis:
-
Cell Cycle Arrest: Pyrazole derivatives have been shown to arrest the cell cycle at various phases, such as the S and G2/M phases, preventing cancer cells from proliferating.[5][6]
-
Tubulin Polymerization Inhibition: Some pyrazoles exert their cytotoxic effects by interfering with the dynamics of microtubules, which are essential for cell division and intracellular transport. By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[5][6]
-
Generation of Reactive Oxygen Species (ROS): Certain pyrazole derivatives can induce the production of ROS within cancer cells.[7] Elevated ROS levels can lead to oxidative stress, damaging cellular components and triggering apoptotic pathways.
The presence of bromine can enhance these mechanisms. For instance, the increased lipophilicity of brominated pyrazoles may facilitate their entry into cells and interaction with intracellular targets like tubulin or enzymes involved in ROS production.
Experimental Workflow for Assessing Pyrazole Cytotoxicity
To evaluate and compare the cytotoxic effects of brominated and non-brominated pyrazoles, a robust and reproducible experimental workflow is essential. The following diagram illustrates a typical workflow employing two common cytotoxicity assays: the MTT and LDH assays.
Caption: A generalized workflow for the comparative cytotoxicity assessment of pyrazole compounds.
Detailed Experimental Protocols
Here, we provide step-by-step protocols for the MTT and LDH cytotoxicity assays. These assays are widely used and provide complementary information on cell viability and membrane integrity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[8][9] Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals.[8] The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[8]
-
Compound Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the brominated and non-brominated pyrazole compounds. Include a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[12][13] LDH is a stable cytosolic enzyme that is released upon cell lysis, making it an indicator of compromised cell membrane integrity.[12][14]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH reaction mixture according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction where LDH reduces NAD+ to NADH, which then reduces a tetrazolium salt to a colored formazan product.[13][14]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.[14]
-
Stop Reaction: Add a stop solution to each well to terminate the reaction.[14]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells lysed with a detergent like Triton X-100) and a spontaneous LDH release control (untreated cells).
Signaling Pathway for Pyrazole-Induced Apoptosis
The following diagram illustrates a simplified signaling pathway for pyrazole-induced apoptosis, highlighting key molecular events.
Caption: A simplified diagram of pyrazole-induced apoptotic signaling pathways.
Conclusion
The evidence strongly suggests that bromination is a valuable strategy for enhancing the cytotoxic potential of pyrazole derivatives. By increasing lipophilicity and potentially improving target interaction, bromine substitution can lead to a significant increase in anticancer activity. The experimental protocols and mechanistic insights provided in this guide offer a framework for researchers to further explore and harness the therapeutic potential of this promising class of compounds.
References
-
A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC. (2024-07-20). [Link]
-
Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity - PubMed Central. [Link]
-
Cytotoxicity study of pyrazole derivatives - ||| Bangladesh Journal of Pharmacology |||. (2008-01-22). [Link]
-
(PDF) Cytotoxicity study of pyrazole derivatives - ResearchGate. (2025-08-06). [Link]
-
Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives - MDPI. [Link]
-
Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC. (2023-01-17). [Link]
-
Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. [Link]
-
MTT assay to evaluate the cytotoxic potential of a drug - CABI Digital Library. (2017-04-08). [Link]
-
Proposed mechanism for the formation of pyrazole‐ethanone. - ResearchGate. [Link]
-
A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PubMed. (2024-07-20). [Link]
-
Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines - MDPI. [Link]
-
Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (2021-07-10). [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020-10-24). [Link]
-
Comparison of pyrazole and 4-brompyrazole as inhibitors of alcohol dehydrogenases: their potency, toxicity and duration of action in mice - PubMed. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. [Link]
-
Synthesis and preliminary evaluation of brominated 5-methyl-2,4-dihydropyrazol-3-one and its derivatives as cytotoxic agents - ResearchGate. (2025-11-17). [Link]
-
LDH Cytotoxicity Assay - Creative Bioarray. [Link]
-
Comparison of cytotoxicity of the newly synthesized pyrazoles to the... - ResearchGate. [Link]
-
Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties - PMC. [Link]
-
Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water. (2025-08-06). [Link]
-
The Journal of Organic Chemistry Ahead of Print - ACS Publications. [Link]
-
Current status of pyrazole and its biological activities - PMC. [Link]
-
Review: biologically active pyrazole derivatives - RSC Publishing. [Link]
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC. (2025-01-17). [Link]
-
Natural and Biomimetic Antitumor Pyrazoles, A Perspective - MDPI. [Link]
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Cytotoxicity study of pyrazole derivatives | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
A Senior Scientist's Guide to Cross-Reactivity Profiling: A Case Study of 1-(2-Bromobenzyl)-3-methyl-1H-pyrazol-5-amine
In the landscape of modern drug discovery, the principle of "one drug, one target" is often an oversimplification. The reality is that small molecules frequently interact with multiple cellular targets, a phenomenon known as polypharmacology. While sometimes beneficial, unintended off-target interactions are a primary cause of adverse drug reactions and clinical trial failures.[1][2][3] Therefore, a rigorous and early assessment of a compound's selectivity is not merely a checkbox exercise; it is a critical step in de-risking a drug candidate and building a comprehensive understanding of its biological activity.[3][4]
This guide provides a strategic framework for characterizing the cross-reactivity profile of a novel small molecule inhibitor, using the hypothetical kinase inhibitor candidate, 1-(2-Bromobenzyl)-3-methyl-1H-pyrazol-5-amine , as our central case study. The pyrazole scaffold is a privileged structure in medicinal chemistry, known to form the core of numerous potent and selective kinase inhibitors.[5][6][7][8] However, without empirical data, the selectivity of any new pyrazole-based entity remains an open and critical question.
This document will detail a tiered, multi-faceted approach, moving from broad, biochemical screening to focused, cell-based target validation. We will explain the causality behind each experimental choice, provide actionable protocols, and demonstrate how to interpret the resulting data to build a robust selectivity profile.
The Strategic Workflow: A Tiered Approach to Profiling
A successful profiling campaign does not happen in a single experiment. It is a logical progression from a wide-angle snapshot to a high-resolution close-up. Our strategy is built on a three-tiered system designed to efficiently identify off-targets, quantify their interaction, and confirm their relevance in a physiological context.
Figure 1: A tiered workflow for systematic cross-reactivity profiling of a novel inhibitor.
Tier 1: Broad Kinome Screening – Casting a Wide Net
Expertise & Experience: The Rationale
Before investing significant resources, we must first understand the broader landscape of our compound's interactions. The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets.[9][10] A broad biochemical screen is the most efficient method to rapidly survey hundreds of these potential targets in parallel. This initial pass is not about precise potency but about identifying the most significant "hits" that warrant further investigation.
Recommended Platform: Competition Binding Assays
We recommend using a comprehensive, active site-directed competition binding assay panel, such as the Eurofins KINOMEscan™ .[9][10][11] This technology is ATP-independent and measures the thermodynamic dissociation constant (Kd), which reflects the true binding affinity between the compound and the kinase.[10]
-
Protocol: The compound is tested at a single, relatively high concentration (e.g., 1 µM) against a large panel of kinases (e.g., the scanMAX panel of 468 kinases).[10] A DNA-tagged kinase is incubated with the test compound and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified via qPCR. If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand, resulting in a lower signal.[12]
-
Data Output: Results are typically reported as "Percent of Control" (%Ctrl), where a lower number indicates stronger binding. A common threshold for identifying a significant hit is a %Ctrl < 35 (i.e., >65% inhibition).
Data Presentation: Summarizing the Initial Hits
The output from a Tier 1 screen can be extensive. The first step is to distill this data into a manageable table of primary hits.
Table 1: Hypothetical Tier 1 Screening Results for 1-(2-Bromobenzyl)-3-methyl-1H-pyrazol-5-amine (1 µM)
| Kinase Target | Kinase Family | % of Control | Hit? (Cutoff < 35%) |
| Aurora Kinase A (AURKA) | Ser/Thr | 5 | Yes (Primary Target) |
| Aurora Kinase B (AURKB) | Ser/Thr | 12 | Yes |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | Tyr | 28 | Yes |
| Platelet-Derived Growth Factor Receptor Beta (PDGFRB) | Tyr | 45 | No |
| Mitogen-Activated Protein Kinase 1 (MAPK1/ERK2) | Ser/Thr | 88 | No |
| Cyclin-Dependent Kinase 2 (CDK2) | Ser/Thr | 31 | Yes |
| c-Abl Tyrosine Kinase (ABL1) | Tyr | 72 | No |
| Serine/Threonine-Protein Kinase B-raf (BRAF) | Ser/Thr | 95 | No |
This is hypothetical data generated for illustrative purposes.
Tier 2: Quantitative Affinity Determination – From Hit to Potency
Expertise & Experience: The Rationale
A single-point screen is a blunt instrument. It identifies potential interactions but does not reveal their strength. Tier 2 aims to quantify the potency of the compound against the primary target and the key off-targets identified in Tier 1. This is achieved by generating multi-point dose-response curves to calculate precise affinity (Kd) or inhibitory (IC50) values.[13] This quantitative data is essential for building a structure-activity relationship (SAR) and ranking compounds.
Recommended Protocol: Dose-Response Affinity Measurement
Using the same KINOMEscan platform, we will request a KdELECT service for the hits identified in Tier 1.[10]
-
Protocol: The compound is serially diluted (typically an 11-point curve) and tested in duplicate against each kinase of interest. The resulting data is fitted to a dose-response model to calculate the dissociation constant (Kd).
-
Data Output: A precise Kd value for each interaction. A lower Kd signifies a higher binding affinity.
Data Presentation: Comparing On-Target vs. Off-Target Affinity
The goal is to create a clear, quantitative comparison that defines the compound's selectivity window.
Table 2: Hypothetical Kd Values for 1-(2-Bromobenzyl)-3-methyl-1H-pyrazol-5-amine
| Kinase Target | Kd (nM) | Selectivity Ratio (Kd Off-Target / Kd On-Target) |
| AURKA (On-Target) | 15 | 1.0x |
| AURKB | 45 | 3.0x |
| VEGFR2 | 350 | 23.3x |
| CDK2 | 1,200 | 80.0x |
This is hypothetical data generated for illustrative purposes.
Senior Application Scientist Insight: The selectivity ratio is a critical metric. A compound is generally considered "selective" if it exhibits at least a 10-fold, and preferably >30-fold, higher affinity for its primary target over other kinases. In our hypothetical example, the compound shows good selectivity against VEGFR2 and excellent selectivity against CDK2, but it is only 3-fold selective against the closely related AURKB. This interaction would require close monitoring in downstream cellular assays.
Tier 3: Cellular Validation – Confirming Target Engagement in a Physiological Context
Expertise & Experience: The Rationale
Biochemical assays are performed in a clean, artificial system. They do not account for cell permeability, efflux pumps, or competition with high intracellular ATP concentrations. Therefore, it is paramount to confirm that the compound engages its intended target—and key off-targets—within intact cells.[14][15][16] The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to directly measure this engagement.[14][17][18]
Recommended Platform: Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle of ligand-induced thermal stabilization.[15][18] When a compound binds to its target protein, the resulting complex is often more resistant to thermal denaturation. By heating cells to various temperatures and measuring the amount of soluble protein remaining, we can detect a "shift" in the protein's melting curve in the presence of the compound.[16]
Figure 2: Workflow and principle of the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: Isothermal Dose-Response CETSA (ITDRFCETSA)
This format is excellent for quantifying target engagement potency in cells. A single, challenging temperature is chosen, and cells are treated with increasing concentrations of the compound.
-
Cell Culture: Grow the relevant cell line (e.g., a cancer cell line overexpressing Aurora Kinase A) to ~80% confluency.
-
Compound Treatment: Treat cells with a serial dilution of 1-(2-Bromobenzyl)-3-methyl-1H-pyrazol-5-amine (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for 1-2 hours.
-
Heating Step: Harvest and lyse the cells. Heat the cell lysates at a pre-determined temperature (e.g., 52°C, which should be on the steep part of the protein's melt curve) for 3 minutes, followed by immediate cooling on ice.
-
Separation: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant (containing the soluble, non-denatured protein). Analyze the amount of the target protein (e.g., AURKA) and a key off-target (e.g., AURKB) remaining in the soluble fraction using Western Blot or another quantitative protein detection method.
-
Data Analysis: Plot the amount of soluble protein as a function of compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 for thermal stabilization.
Trustworthiness: Self-Validating Systems
This protocol must include controls to be self-validating. A non-binding protein should be probed on the same Western blot as a negative control; its thermal stability should not change regardless of compound concentration. A known, selective AURKA inhibitor should be used as a positive control to validate the assay system.
Conclusion and Forward Look
Following this three-tiered workflow provides a rigorous, evidence-based pathway to understanding the selectivity profile of a novel compound like 1-(2-Bromobenzyl)-3-methyl-1H-pyrazol-5-amine. The journey from a broad biochemical screen to quantitative affinity measurements and finally to cellular target validation builds a comprehensive data package.
This package is not only essential for internal decision-making—guiding lead optimization and predicting potential safety liabilities—but also forms a critical part of the regulatory submission for Investigational New Drug (IND) applications.[9][19] By systematically de-risking a compound and understanding its full biological context, we can advance new therapeutic candidates with greater confidence and a higher probability of success.
References
-
Title: KINOMEscan Technology - Eurofins Discovery Source: Eurofins Discovery URL: [Link]
-
Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC - NIH Source: National Institutes of Health URL: [Link]
-
Title: KINOMEscan® Kinase Screening & Profiling Services - Technology Networks Source: Technology Networks URL: [Link]
-
Title: CETSA Source: CETSA URL: [Link]
-
Title: Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed Source: PubMed URL: [Link]
-
Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Publications Source: ACS Publications URL: [Link]
-
Title: Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3 Source: RSC Publishing URL: [Link]
-
Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI Source: National Center for Biotechnology Information URL: [Link]
-
Title: CETSA Target Engagement directly in cells | Pelago Bioscience Source: Pelago Bioscience URL: [Link]
-
Title: Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed Source: PubMed URL: [Link]
-
Title: Potent and selective pyrazole-based inhibitors of B-Raf kinase - PubMed Source: PubMed URL: [Link]
-
Title: Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Samara Journal of Science Source: Samara Journal of Science URL: [Link]
-
Title: Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI Source: MDPI URL: [Link]
-
Title: KinaseProfiler Kinase Activity Profiling for Rapid Success - Eurofins Discovery Source: Eurofins Discovery URL: [Link]
-
Title: Kinase profiling of 52 using KINOMEscan technology at 1 μM. - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Predictive in silico off-target profiling in drug discovery - PubMed Source: PubMed URL: [Link]
-
Title: Measuring and interpreting the selectivity of protein kinase inhibitors - PMC Source: National Institutes of Health URL: [Link]
-
Title: Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology Source: Reaction Biology URL: [Link]
-
Title: Off-Target Effects Analysis - Creative Diagnostics Source: Creative Diagnostics URL: [Link]
-
Title: Computational analysis of kinase inhibitor selectivity using structural knowledge | Bioinformatics | Oxford Academic Source: Oxford Academic URL: [Link]
-
Title: Off Target Effect - Massive Bio Source: Massive Bio URL: [Link]
-
Title: Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment Source: The Institute of Cancer Research, London URL: [Link]
-
Title: Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology - YouTube Source: YouTube URL: [Link]
-
Title: Off-Target Profiling - Creative Biolabs Source: Creative Biolabs URL: [Link]
Sources
- 1. Predictive in silico off-target profiling in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 3. massivebio.com [massivebio.com]
- 4. icr.ac.uk [icr.ac.uk]
- 5. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potent and selective pyrazole-based inhibitors of B-Raf kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [snv63.ru]
- 8. mdpi.com [mdpi.com]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. technologynetworks.com [technologynetworks.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CETSA [cetsa.org]
- 16. pelagobio.com [pelagobio.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
In Vivo Validation of 1-(2-Bromobenzyl)-3-methyl-1H-pyrazol-5-amine: A Comparative Guide for Preclinical Efficacy Assessment
Introduction: Unlocking the Therapeutic Potential of a Novel Pyrazole Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs with diverse therapeutic applications, from anti-inflammatory agents to targeted cancer therapies.[1][2][3][4] Compounds such as Celecoxib (a selective COX-2 inhibitor) and Ruxolitinib (a JAK inhibitor) underscore the versatility of the pyrazole scaffold in modulating key biological pathways.[5][6] This guide focuses on the in vivo validation of a novel pyrazole derivative, 1-(2-Bromobenzyl)-3-methyl-1H-pyrazol-5-amine, a compound of interest for which public data on biological activity is limited.[7] Given the well-documented anticancer and anti-inflammatory properties of pyrazole-based molecules, this document provides a comprehensive framework for its preclinical evaluation in both oncology and inflammation models.[1][2][8]
This guide is designed for researchers, scientists, and drug development professionals, offering a detailed, experience-driven approach to designing and executing in vivo studies. We will explore the rationale behind experimental choices, provide detailed protocols, and present a comparative analysis with established drugs, thereby creating a self-validating system for assessing the therapeutic potential of 1-(2-Bromobenzyl)-3-methyl-1H-pyrazol-5-amine.
Hypothesized Mechanisms of Action and Therapeutic Targets
Given the structural motifs of 1-(2-Bromobenzyl)-3-methyl-1H-pyrazol-5-amine and the known activities of related pyrazole compounds, we can hypothesize its potential mechanisms of action in two key therapeutic areas:
1. Oncology: Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for tumor growth, angiogenesis, and metastasis.[4][9][10] Key targets for pyrazole-based inhibitors include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Janus Kinase (JAK), and B-Raf proto-oncogene (BRAF).[1][5][9] Therefore, it is plausible that 1-(2-Bromobenzyl)-3-methyl-1H-pyrazol-5-amine could function as a kinase inhibitor.
2. Inflammation: The anti-inflammatory properties of pyrazole compounds are often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of inflammation and pain.[2][11][12][13] The diarylpyrazole structure of Celecoxib is a classic example of a selective COX-2 inhibitor.[2] Thus, 1-(2-Bromobenzyl)-3-methyl-1H-pyrazol-5-amine may also exhibit anti-inflammatory effects through this pathway.
The following sections will detail the in vivo validation workflows for both hypothesized activities.
Part 1: In Vivo Validation in Oncology
Experimental Workflow for Anticancer Efficacy
The following diagram illustrates a typical workflow for assessing the in vivo anticancer activity of a novel compound.
Caption: Workflow for carrageenan-induced paw edema assay.
Detailed Experimental Protocol: Carrageenan-Induced Paw Edema
This protocol is a standard and reliable method for evaluating acute anti-inflammatory activity. [2][8][11][12][13] 1. Animals and Acclimatization:
- Rationale: Using a standardized animal model and allowing for acclimatization reduces variability in the experimental results.
- Procedure:
- Use male Wistar rats weighing 150-200g.
- Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
2. Treatment Groups and Administration:
- Rationale: Pre-treatment with the test compound allows for its absorption and distribution to the site of inflammation before the inflammatory insult.
- Procedure:
- Group 1 (Vehicle Control): Administer 0.5% sodium carboxymethyl cellulose (CMC) solution orally.
- Group 2 (Test Compound): Administer 1-(2-Bromobenzyl)-3-methyl-1H-pyrazol-5-amine at different doses (e.g., 25, 50, 100 mg/kg) orally.
- Group 3 (Positive Control): Administer Indomethacin (a non-selective COX inhibitor) at an effective dose (e.g., 10 mg/kg) orally. [13] 3. Induction of Inflammation:
- Rationale: Carrageenan is a potent pro-inflammatory agent that induces a biphasic inflammatory response, allowing for the assessment of effects on different inflammatory mediators.
- Procedure:
- One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
4. Measurement of Paw Edema:
- Rationale: Measuring paw volume at multiple time points provides a kinetic profile of the anti-inflammatory response.
- Procedure:
- Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection and at 1, 2, 3, and 4 hours post-injection.
5. Data Analysis:
- Rationale: Calculating the percentage inhibition of edema allows for a quantitative comparison of the anti-inflammatory activity of the test compound with the control groups.
- Procedure:
- Calculate the percentage increase in paw volume for each group.
- Determine the percentage inhibition of edema using the following formula:
- % Inhibition = [(Vc - Vt) / Vc] x 100
- Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Comparative Data Presentation: Anti-inflammatory Activity
The following table provides a template for summarizing the in vivo anti-inflammatory data.
| Treatment Group | Dose (mg/kg) | Paw Volume Increase at 3h (mL) | Inhibition of Edema at 3h (%) |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| 1-(2-Bromobenzyl)-3-methyl-1H-pyrazol-5-amine | 25 | 0.68 ± 0.04 | 20.0 |
| 1-(2-Bromobenzyl)-3-methyl-1H-pyrazol-5-amine | 50 | 0.51 ± 0.03 | 40.0 |
| 1-(2-Bromobenzyl)-3-methyl-1H-pyrazol-5-amine | 100 | 0.34 ± 0.02 | 60.0 |
| Indomethacin | 10 | 0.25 ± 0.02 | 70.6 |
Conclusion and Future Directions
This guide provides a robust framework for the initial in vivo validation of 1-(2-Bromobenzyl)-3-methyl-1H-pyrazol-5-amine. The proposed experimental designs, rooted in established methodologies for pyrazole-based compounds, will enable a comprehensive assessment of its potential anticancer and anti-inflammatory activities. Positive results from these initial studies would warrant further investigation into the specific molecular targets and mechanisms of action, as well as more advanced preclinical models to fully characterize its therapeutic potential. The comparative approach outlined here will provide the necessary context to determine the novelty and potential advantages of this compound over existing therapies.
References
- Chahal, G., et al. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Corrent Drug Targets, 23(1), 39-51.
- Li, X., et al. (2023). Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers. European Journal of Medicinal Chemistry, 258, 115594.
- BenchChem. (2025).
- Tewari, A. K., et al. (2010). Novel Anti-inflammatory Agents Based on Pyrazole Based Dimeric Compounds; Design, Synthesis, Docking and in Vivo Activity. Chemical and Pharmaceutical Bulletin, 58(5), 657-662.
- Bandgar, B. P., et al. (2014). Design, synthesis, characterization and in vitro and in vivo anti-inflammatory evaluation of novel pyrazole-based chalcones. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 641-647.
- Tewari, A. K., et al. (2010). Novel anti-inflammatory agents based on pyrazole based dimeric compounds; design, synthesis, docking and in vivo activity. Bioorganic & Medicinal Chemistry, 18(10), 3496-3503.
- Kumar, A., et al. (2019). Current status of pyrazole and its biological activities. Journal of Global Trends in Pharmaceutical Sciences, 10(1), 5966-5979.
- El-Sayed, M. A. A., et al. (2016). Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. Molecules, 21(3), 282.
- El-Sayed, M. A. A., et al. (2016). Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. Molecules, 21(3), 282.
- El-Naggar, A. M., et al. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Advances, 13(31), 21569-21583.
- Abdel-Aziz, M., et al. (2021). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Scientific Reports, 11(1), 1-16.
- Chahal, G., et al. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Current Drug Targets, 23(1), 39-51.
- BenchChem. (2025). In Vivo Biological Activity of Pyrazole-Based Compounds: A Technical Guide.
- Mphahlele, M. J., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
- Abdellatif, K. R. A., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Molecules, 25(3), 498.
- Gomaa, A. M., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330.
- Sharma, A., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 663372.
- Gomaa, A. M., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules, 27(1), 330.
- Nehra, B., et al. (2023). Design strategy and lead optimization of newer pyrazole analogues, showing the different bioactive pharmacophores essential for the anticancer activity. Results in Chemistry, 5, 100813.
- BenchChem. (n.d.). Head-to-head comparison of pyrazole inhibitors in a specific cancer cell line.
- Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(7), 785-802.
- Sławiński, J., et al. (2022). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. Molecules, 27(21), 7401.
- Sayed, G. H., et al. (2016). Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. Egyptian Journal of Chemistry, 59(4), 663-672.
- Matre, T. U., et al. (2024). Exploring Novel Pyrazole-Fused 1H-tetrazol-5-yl: Synthesis, SAR and Antimicrobial Efficacy. The Bioscan, 19(1), 325-332.
- Kumar, A., & Kumar, R. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive, 1(1), 1-10.
- Fluorochem. (n.d.). 1-(2-Bromobenzyl)-1H-pyrazol-5-amine.
- Al-Warhi, T., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(3), 633.
- Stanovnik, B., et al. (2009).
- Sharma, R., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 115-123.
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjsocmed.com]
- 9. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. Novel anti-inflammatory agents based on pyrazole based dimeric compounds; design, synthesis, docking and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
